2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}-N-phenylacetamide
Description
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide is a synthetic small molecule characterized by a 1,4-diazaspiro[4.4]nona-1,3-diene core. This bicyclic spiro system is substituted at the 3-position with a 4-bromophenyl group and at the 2-position with a sulfanyl-linked acetamide moiety bearing an N-phenyl substituent . The acetamide group serves as a hydrogen-bond donor/acceptor, critical for molecular interactions in biological or crystalline environments .
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3OS/c22-16-10-8-15(9-11-16)19-20(25-21(24-19)12-4-5-13-21)27-14-18(26)23-17-6-2-1-3-7-17/h1-3,6-11H,4-5,12-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLYKRMPQDTWIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of 4-bromophenylhydrazine with a suitable spirocyclic ketone to form the diazaspiro intermediate. This intermediate is then reacted with phenylacetyl chloride in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The bromophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The diazaspiro moiety can enhance the compound’s binding affinity and specificity, contributing to its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Electronic Effects
- Spiro Ring Modifications : The transition from a [4.4] to [4.5] spiro system (as in ) introduces an additional methylene group, altering ring puckering dynamics and torsional strain . This could affect conformational flexibility and interactions with planar binding sites (e.g., enzyme active sites).
- Substituent Variations: Halogenation: Bromine at the 4-position (common across analogs) facilitates halogen bonding with electron-rich residues (e.g., carbonyl oxygen in proteins) . Methyl Groups: Methylation (e.g., N-(4-methylphenyl) in ) elevates lipophilicity, as evidenced by calculated partition coefficients (ClogP ~3.5 vs. ~3.0 for the parent compound), which may enhance blood-brain barrier penetration but reduce solubility .
Biological Activity
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}-N-phenylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique spirocyclic structure, which is hypothesized to contribute to its interactions with biological targets. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.
Chemical Structure
The compound's IUPAC name reflects its intricate structure, which includes:
- Bromophenyl group : Imparts lipophilicity and may enhance membrane permeability.
- Diazaspiro structure : Could influence binding affinity to biological targets.
- Sulfanyl linkage : May play a role in the reactivity and interaction with enzymes or receptors.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Receptor Modulation : It could bind to receptors, modulating their activity and affecting cellular signaling pathways.
Biological Activity Data
Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The specific biological activities of this compound have not been exhaustively documented but can be inferred based on related studies.
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | N-(substituted phenyl)-2-chloroacetamides | Effective against Gram-positive bacteria |
| Antitumor | Various spirocyclic compounds | Inhibition of tumor cell proliferation |
| Anti-inflammatory | Sulfanyl derivatives | Reduction in inflammatory markers |
Case Studies
- Antimicrobial Activity : A study on N-(substituted phenyl)-2-chloroacetamides demonstrated significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The presence of halogenated groups was correlated with enhanced activity due to increased lipophilicity, suggesting that this compound may exhibit similar properties .
- Cytotoxic Effects : Research on related diazaspiro compounds indicated potential cytotoxic effects against various cancer cell lines. The unique structural features of such compounds are thought to contribute to their ability to induce apoptosis in cancer cells .
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its reactivity?
- Answer: The compound features a spirocyclic diazaspiro[4.4]nonadiene core, a 4-bromophenyl group, and a sulfanyl-acetamide linkage. The bromine atom enhances electrophilic substitution reactivity, while the spirocyclic structure imposes steric constraints that affect binding to biological targets. The sulfanyl group allows for oxidation to sulfoxides/sulfones, enabling redox-dependent activity modulation .
Q. What synthetic routes are commonly used to prepare this compound?
- Answer: Synthesis typically involves:
Cyclization : Formation of the spirocyclic core via intramolecular nucleophilic attack.
Functionalization : Introduction of the 4-bromophenyl group via Suzuki coupling or electrophilic substitution.
Sulfanyl-Acetamide Assembly : Thiol-alkylation or nucleophilic substitution to attach the sulfanyl-acetamide moiety .
- Critical parameters include anhydrous conditions for cyclization and controlled pH for thiol reactivity .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized, particularly for the spirocyclic intermediate?
- Answer: Optimization strategies include:
-
Catalyst Screening : Use palladium catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling .
-
Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
-
Purification : Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization (ethanol/water) to isolate intermediates .
Parameter Optimal Condition Impact on Yield Reaction Temperature 80–90°C Maximizes cyclization Catalyst Loading 5 mol% Pd Balances cost/yield Purification Method Sequential chromatography Purity >95%
Q. How can conflicting reports on biological activity (e.g., enzyme inhibition vs. receptor antagonism) be resolved?
- Answer:
Target-Specific Assays : Use isoform-selective enzyme assays (e.g., kinase profiling) to distinguish off-target effects .
Structural Confirmation : Validate compound integrity via 2D NMR (NOESY for stereochemistry) and HRMS to rule out degradation .
Computational Docking : Compare binding modes with receptor crystal structures to rationalize activity discrepancies .
Q. What advanced techniques are critical for characterizing tautomeric or stereochemical ambiguities?
- Answer:
- X-ray Crystallography : Resolves spirocyclic conformation and hydrogen-bonding networks .
- Dynamic NMR : Detects tautomerization in solution (e.g., temperature-dependent chemical shifts) .
- Vibrational Circular Dichroism (VCD) : Assigns absolute configuration of chiral centers .
Q. How can derivatives be designed to improve target selectivity?
- Answer:
-
Structure-Activity Relationship (SAR) : Replace bromine with electron-withdrawing groups (e.g., CF₃) to modulate electronic effects .
-
Prodrug Strategies : Introduce hydrolyzable esters to enhance bioavailability .
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Molecular Dynamics Simulations : Predict binding pocket interactions to guide functional group substitutions .
Derivative Modification Biological Impact Bromine → CF₃ Increased enzyme inhibition potency Sulfanyl → Sulfone Enhanced metabolic stability
Q. What methodologies integrate computational and experimental data to predict pharmacokinetics?
- Answer:
- QSAR Models : Corrogate logP and topological polar surface area (TPSA) with permeability .
- Microsomal Stability Assays : Validate in silico predictions of hepatic clearance .
- Molecular Dynamics : Simulate blood-brain barrier penetration using free-energy calculations .
Key Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
